3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide
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Description
3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C15H13ClFN5O2 and its molecular weight is 349.75. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a triazole moiety, like “3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide”, are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of action
The mode of action of a compound is determined by its interaction with its targets. Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The exact mode of action for this specific compound would need to be determined through experimental studies.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, some triazole compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . .
Biochemical Analysis
Biochemical Properties
The compound 3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide is known to interact with a variety of enzymes and proteins. It is an inhibitor of acetohydroxyacid synthase (AHAS), which prevents the synthesis of amino acids in plants . This interaction is of particular interest in the field of herbicides, where it is used for the control of post-emergence control of broad-leaved weeds in soybeans .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of AHAS can have significant impacts on cell function. By preventing the synthesis of amino acids, it can disrupt protein production and thus affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the AHAS enzyme. By inhibiting this enzyme, it prevents the synthesis of certain amino acids, leading to changes in gene expression and potentially affecting other biomolecular interactions .
Temporal Effects in Laboratory Settings
It is known that the compound has a half-life of 25.6 days in aerobic aquatic systems and 16 days in anaerobic aquatic conditions , indicating its stability and potential for long-term effects on cellular function.
Metabolic Pathways
Given its role as an AHAS inhibitor, it may be involved in the metabolic pathways related to amino acid synthesis .
Properties
IUPAC Name |
3-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-11(17)10(16)7-9/h3-7H,2,8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABWIAIKQOYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.